1-[(3-Bromophenyl)methyl]-2-methylpiperazine
Description
1-[(3-Bromophenyl)methyl]-2-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a bromophenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWODVPOLSPOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-2-methylpiperazine typically involves the reaction of 3-bromobenzyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated piperazine derivatives.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-2-methylpiperazine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may also affect various signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)methyl]-2-methylpiperazine
- 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
- 1-[(3-Fluorophenyl)methyl]-2-methylpiperazine
Uniqueness
1-[(3-Bromophenyl)methyl]-2-methylpiperazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its ability to participate in nucleophilic substitution reactions and may also influence its binding affinity to biological targets.
Biological Activity
1-[(3-Bromophenyl)methyl]-2-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group, which may influence its interaction with biological targets, making it a subject of interest for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the bromophenyl moiety allows for potential binding to various G protein-coupled receptors (GPCRs), which are crucial in mediating numerous physiological processes.
Antimicrobial Activity
Studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, the compound has shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 10 mm |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 40 |
Case Study 1: Anticancer Properties
In a recent study, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it effectively inhibited the growth of resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
